5-Ethoxy-1,4-dioxepane
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Overview
Description
5-Ethoxy-1,4-dioxepane: is an organic compound with the molecular formula C7H14O3. It is a cyclic ether with a seven-membered ring containing two oxygen atoms and an ethoxy group attached to the fifth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-1,4-dioxepane typically involves the reaction of ethylene oxide with 1,4-dioxepane in the presence of an acid catalyst. The reaction proceeds through the opening of the ethylene oxide ring and subsequent formation of the 1,4-dioxepane ring with the ethoxy group attached .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxy-1,4-dioxepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or other derivatives.
Scientific Research Applications
Chemistry: 5-Ethoxy-1,4-dioxepane is used as a monomer in the synthesis of biodegradable polymers through ring-opening polymerization. These polymers have applications in drug delivery systems and tissue engineering .
Biology and Medicine: The compound’s derivatives are explored for their potential as pharmaceutical agents, particularly in the development of prodrugs and polymeric drug carriers .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability and biodegradability .
Mechanism of Action
The mechanism of action of 5-Ethoxy-1,4-dioxepane and its derivatives involves the interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, leading to its effects. For example, in drug delivery systems, the compound can form micelles that encapsulate drugs and release them in response to specific stimuli, such as pH changes .
Comparison with Similar Compounds
1,4-Dioxane: A six-membered cyclic ether with similar properties but lacks the ethoxy group.
Tetrahydrofuran: A five-membered cyclic ether with different reactivity and applications.
Ethylene Glycol Dimethyl Ether: A linear ether with two ethoxy groups but no cyclic structure .
Uniqueness: 5-Ethoxy-1,4-dioxepane’s unique structure, with a seven-membered ring and an ethoxy group, provides distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in the synthesis of biodegradable polymers and drug delivery systems .
Properties
CAS No. |
112853-54-0 |
---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
5-ethoxy-1,4-dioxepane |
InChI |
InChI=1S/C7H14O3/c1-2-9-7-3-4-8-5-6-10-7/h7H,2-6H2,1H3 |
InChI Key |
IFLTUGAGNKDAQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCOCCO1 |
Origin of Product |
United States |
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